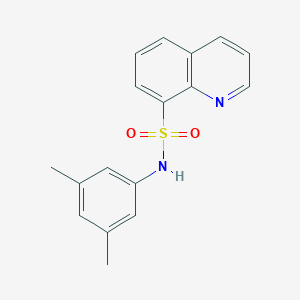
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research. It is widely used for various biological applications due to its unique properties and potential therapeutic benefits.
科学的研究の応用
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide is widely used in scientific research for various applications. It has been shown to have potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases. It has also been used as a tool for studying protein-protein interactions and as a fluorescent probe for imaging biological systems.
作用機序
The mechanism of action of N-(3,5-dimethylphenyl)quinoline-8-sulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins involved in various biological pathways. For example, it has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide has been shown to have various biochemical and physiological effects in biological systems. It has been shown to induce apoptosis, inhibit cell proliferation, and reduce inflammation. It has also been shown to affect the activity of certain enzymes and proteins involved in various biological pathways.
実験室実験の利点と制限
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate cell membranes and interact with intracellular targets. It is also fluorescent, which makes it useful for imaging biological systems. However, it also has limitations, such as its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of N-(3,5-dimethylphenyl)quinoline-8-sulfonamide in scientific research. One direction is to further investigate its potential therapeutic benefits in the treatment of cancer, inflammation, and neurodegenerative diseases. Another direction is to use it as a tool for studying protein-protein interactions in biological systems. Finally, future research could focus on developing new derivatives of N-(3,5-dimethylphenyl)quinoline-8-sulfonamide with improved properties and reduced toxicity.
合成法
The synthesis of N-(3,5-dimethylphenyl)quinoline-8-sulfonamide involves the reaction of 3,5-dimethylaniline and 8-chloroquinoline-5-sulfonic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is purified using column chromatography.
特性
分子式 |
C17H16N2O2S |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
N-(3,5-dimethylphenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C17H16N2O2S/c1-12-9-13(2)11-15(10-12)19-22(20,21)16-7-3-5-14-6-4-8-18-17(14)16/h3-11,19H,1-2H3 |
InChIキー |
GWOFPAFFKKXXDB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
正規SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281633.png)
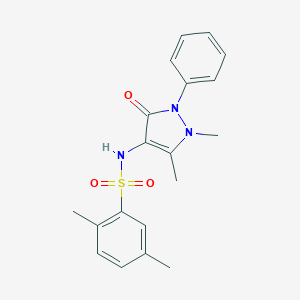


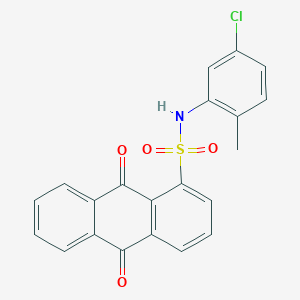
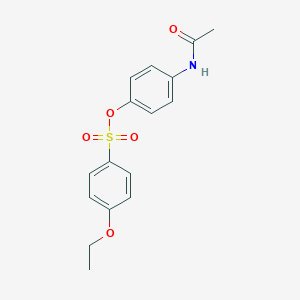
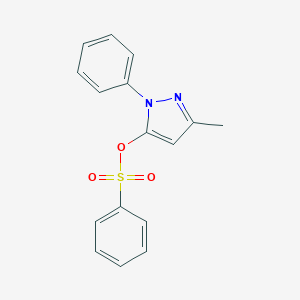
![Ethyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281658.png)
![Ethyl 5-{[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281659.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B281661.png)


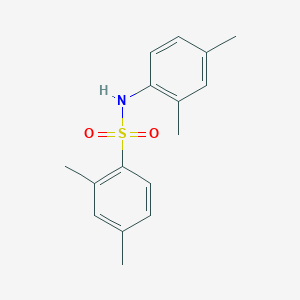
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281670.png)